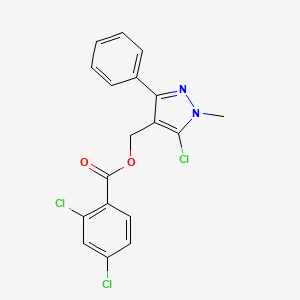

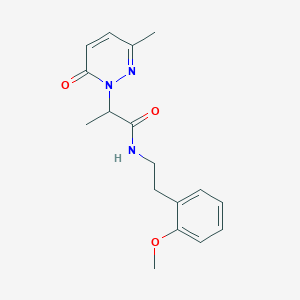

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

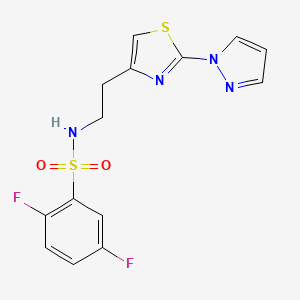

The compound “(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate” is a chemical compound with a molecular weight of 395.67 . It is a highly versatile intermediate used in the synthesis of new pyrazole derivatives .

Synthesis Analysis

The synthesis of this compound involves a series of reactions to produce new pyrazole derivatives . The title compound was prepared under Vilsmeyer conditions, where chlorination of C1 occurs in addition to the expected formylation .Molecular Structure Analysis

The crystal structure of this compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis

The compound is a highly versatile intermediate for the synthesis of thiolates , azides , amines and fused pyrazolo heterocycles via cyclocondensation reactions .Physical And Chemical Properties Analysis

The compound is a solid . The Inchi Code is 1S/C18H13Cl3N2O2/c1-23-17 (21)13 (16 (22-23)11-5-3-2-4-6-11)10-25-18 (24)12-7-8-14 (19)15 (20)9-12/h2-9H,10H2,1H3 .Scientific Research Applications

Synthesis and Structural Characterization

One-Pot Synthesis : A study by Saeed et al. (2012) describes a one-pot synthesis method for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, highlighting the efficiency and simplicity of synthesizing pyrazole derivatives. The structural characterization was detailed, including crystal structure analysis, demonstrating the potential for creating various pyrazole-based compounds for further applications (Saeed, Arshad, & Flörke, 2012).

Crystal and Molecular Structure Analysis : Another study conducted by Achutha et al. (2017) focused on the synthesis and crystal structure analysis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. The research provided insights into the molecular packing and hydrogen bonding patterns, which are critical for understanding the properties and potential applications of these compounds (Achutha et al., 2017).

Antimicrobial and Biological Activity

Antimicrobial Agents : A series of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives, which share structural similarities with the compound , were prepared and evaluated for their antimicrobial activities against various bacterial and fungal strains. This study by B'Bhatt and Sharma (2017) illustrates the potential of pyrazole derivatives as antimicrobial agents, offering a foundation for developing new antibacterial and antifungal medications (B'Bhatt & Sharma, 2017).

Anti-Tumor Agents : Gomha et al. (2016) synthesized and evaluated a new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety for their anti-tumor activities. The compounds demonstrated promising activities against hepatocellular carcinoma cell lines, suggesting the potential of pyrazole derivatives in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).

Material Science Applications

- Nonlinear Optical Materials : Chandrakantha et al. (2013) investigated novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates for their optical nonlinearity, identifying compounds with significant nonlinear properties suitable for optical limiting applications. This highlights the versatility of pyrazole derivatives in developing materials for advanced optical technologies (Chandrakantha et al., 2013).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl3N2O2/c1-23-17(21)14(16(22-23)11-5-3-2-4-6-11)10-25-18(24)13-8-7-12(19)9-15(13)20/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYVGABZJVXOSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide](/img/structure/B2761894.png)

amino}-N-methylpropanamide](/img/structure/B2761895.png)

![(3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2761901.png)

![ethyl 3-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2761912.png)